
烟酰胺单核苷酸
概述
描述
烟酰胺单核苷酸 (NMN),也称为 β-烟酰胺单核苷酸,是一种天然存在的生物活性核苷酸。其化学式为 C₁₁H₁₅N₂O₈P 。结构上,NMN 由三个部分组成:烟酰胺(维生素 B₃ 的一种形式)、核糖(一种糖)和磷酸基团。 NMN 在细胞代谢和能量产生中起着至关重要的作用 .
科学研究应用
衰老和长寿: NMN 作为一种潜在的抗衰老剂引起了人们的关注。它可以提高 NAD⁺ 水平,从而支持线粒体功能和细胞修复。
神经保护: 研究表明,NMN 可能保护神经元并改善认知功能。
代谢疾病: NMN 在管理糖尿病和肥胖等代谢疾病方面显示出希望。
癌症研究: NMN 在 DNA 修复和细胞健康方面发挥作用,使其与癌症研究相关。
作用机制
NMN 的主要机制是提高 NAD⁺ 水平。NAD⁺ 是参与能量产生、DNA 修复和细胞信号传导的酶的辅因子。通过维持 NAD⁺ 水平,NMN 支持整体细胞健康。
安全和危害
未来方向
Further studies are required to determine the efficacy of NAD+ precursors in humans. Further in vivo studies of NAD+ metabolism are required to optimize the effects of NAD+ supplementation . NMN has been attracting interest as a potential way to reverse the aged-related decline of NAD+ in the body .
生化分析
Biochemical Properties
Nicotinamide mononucleotide is involved in several biochemical reactions, primarily through its role in the biosynthesis of nicotinamide adenine dinucleotide. It interacts with enzymes such as nicotinamide phosphoribosyltransferase, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide. Additionally, nicotinamide mononucleotide interacts with nicotinamide mononucleotide adenylyltransferase, which converts it to nicotinamide adenine dinucleotide . These interactions are crucial for maintaining cellular energy homeostasis and regulating various metabolic pathways.
Cellular Effects
Nicotinamide mononucleotide has significant effects on various cell types and cellular processes. It influences cell function by increasing the levels of nicotinamide adenine dinucleotide, which is essential for energy metabolism, DNA repair, and cell signaling pathways . Nicotinamide mononucleotide has been shown to enhance mitochondrial function, improve insulin sensitivity, and promote cell survival. It also affects gene expression by activating sirtuins, a family of proteins involved in regulating cellular stress responses and aging .
Molecular Mechanism
At the molecular level, nicotinamide mononucleotide exerts its effects by serving as a precursor for nicotinamide adenine dinucleotide. It binds to nicotinamide phosphoribosyltransferase and is converted to nicotinamide mononucleotide, which is then further converted to nicotinamide adenine dinucleotide by nicotinamide mononucleotide adenylyltransferase . This increase in nicotinamide adenine dinucleotide levels activates sirtuins and poly(ADP-ribose) polymerases, leading to enhanced DNA repair, improved mitochondrial function, and increased cellular stress resistance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nicotinamide mononucleotide have been observed to change over time. Studies have shown that nicotinamide mononucleotide is rapidly absorbed and converted to nicotinamide adenine dinucleotide within cells . Its stability can be affected by extracellular degradation by enzymes such as CD38 . Long-term studies have demonstrated that nicotinamide mononucleotide supplementation can lead to sustained increases in nicotinamide adenine dinucleotide levels, resulting in improved cellular function and reduced signs of aging .
Dosage Effects in Animal Models
The effects of nicotinamide mononucleotide vary with different dosages in animal models. Low to moderate doses have been shown to improve metabolic function, enhance physical performance, and increase lifespan without adverse effects . High doses of nicotinamide mononucleotide can lead to toxic effects, including liver damage and altered glucose metabolism . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Nicotinamide mononucleotide is involved in both the de novo and salvage pathways of nicotinamide adenine dinucleotide biosynthesis . In the de novo pathway, nicotinamide mononucleotide is synthesized from tryptophan, while in the salvage pathway, it is produced from nicotinamide through the action of nicotinamide phosphoribosyltransferase . Nicotinamide mononucleotide is then converted to nicotinamide adenine dinucleotide by nicotinamide mononucleotide adenylyltransferase . These pathways are essential for maintaining cellular nicotinamide adenine dinucleotide levels and supporting various metabolic processes.
Transport and Distribution
Nicotinamide mononucleotide is transported and distributed within cells and tissues through specific transporters and binding proteins . The Slc12a8 transporter has been identified as a key mediator of nicotinamide mononucleotide uptake in the small intestine . Once inside the cells, nicotinamide mononucleotide is distributed to various cellular compartments, including the cytoplasm and mitochondria, where it is converted to nicotinamide adenine dinucleotide . This distribution is crucial for ensuring the availability of nicotinamide adenine dinucleotide for cellular processes.
Subcellular Localization
The subcellular localization of nicotinamide mononucleotide is primarily within the cytoplasm and mitochondria . It is directed to these compartments through specific targeting signals and post-translational modifications . Within the mitochondria, nicotinamide mononucleotide plays a critical role in maintaining mitochondrial function and energy production . Its localization to these specific compartments ensures its availability for the biosynthesis of nicotinamide adenine dinucleotide and the regulation of cellular metabolism.
准备方法
a. 合成路线: NMN 可以通过多种途径合成,包括酶法和化学法。一种常见的方法是在烟酰胺磷酸核糖转移酶 (NAMPT) 的催化下,将烟酰胺与 5-磷酸核糖-1-焦磷酸 (PRPP) 缩合。该反应生成 NMN 和无机焦磷酸 (PPi)。
b. 工业生产: 由于其成本相对较高,NMN 的工业化生产规模仍然有限。研究人员正在继续探索更有效、更经济的大规模合成方法。
化学反应分析
NMN 参与几个重要的反应:
氧化还原反应: NMN 是烟酰胺腺嘌呤二核苷酸 (NADH/NAD⁺) 生物合成的前体。NADH 参与线粒体内的氧化还原反应,并在能量产生中起着至关重要的作用。
取代反应: NMN 可以发生磷酸化或去磷酸化反应,影响其生物活性。
常见试剂和条件: NAMPT 和激酶等酶参与 NMN 代谢。反应条件包括 pH、温度和辅因子。
相似化合物的比较
NMN 因其在 NAD⁺ 合成中的直接作用而脱颖而出。其他相关的化合物包括:
烟酰胺核糖 (NR): 与 NMN 类似,NR 也促进 NAD⁺ 合成。
烟酰胺 (NAM): NMN 的前体,NAM 缺少核糖成分。
烟酸 (维生素 B₃): 烟酸间接影响 NAD⁺ 水平,但不会直接转化为 NMN。
属性
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/t7-,8-,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYLJWODMCOQEW-TURQNECASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50911152 | |
| Record name | Nicotinamide mononucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50911152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094-61-7 | |
| Record name | Nicotinamide mononucleotide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinamide mononucleotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001094617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinamide mononucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50911152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(aminocarbonyl)-1-(5-O-phosphonato-β-D-ribofuranosyl)pyridinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOTINAMIDE MONONUCLEOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KG6QX4W0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does nicotinamide mononucleotide exert its effects within cells?
A1: Nicotinamide mononucleotide is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in numerous metabolic reactions and cellular processes. [] NMN's primary mechanism of action involves boosting intracellular NAD+ levels, thereby influencing NAD+-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). [, , ] These enzymes play critical roles in regulating metabolism, DNA repair, gene expression, and stress responses. []
Q2: Can you elaborate on the connection between nicotinamide mononucleotide, NAD+, and sirtuins?
A2: Nicotinamide mononucleotide serves as a substrate for nicotinamide mononucleotide adenylyltransferases (NMNATs), enzymes that catalyze the final step in NAD+ biosynthesis. [, ] Increased NAD+ levels activate sirtuins, a family of NAD+-dependent deacetylases implicated in regulating aging and age-related diseases. [, , ]
Q3: What is the molecular formula and weight of nicotinamide mononucleotide?
A4: The molecular formula of NMN is C11H15N2O8P, and its molecular weight is 334.22 g/mol. []
Q4: Is there any spectroscopic data available for nicotinamide mononucleotide?
A5: While the provided abstracts do not delve into detailed spectroscopic analysis, NMN can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity. []
Q5: What are the potential applications of nicotinamide mononucleotide in biocatalysis?
A9: NMN's role in NAD+ biosynthesis makes it relevant in biocatalytic processes requiring NAD+ as a cofactor. Researchers are exploring its use in ATP regeneration systems, which are crucial for cost-effective enzymatic synthesis of valuable compounds. []
Q6: How do structural modifications of nicotinamide mononucleotide affect its activity?
A11: While specific SAR studies are not discussed in the abstracts, it's known that modifications to the nicotinamide ring or the ribose sugar moiety can significantly impact NMN's ability to bind to NMNATs and its subsequent conversion to NAD+. []
Q7: What are the challenges in formulating nicotinamide mononucleotide for therapeutic use?
A12: Formulating NMN presents challenges due to its sensitivity to degradation and its limited bioavailability. [, ] Researchers are exploring various strategies like encapsulation in liposomes or nanoparticles to enhance its stability, solubility, and delivery to target tissues. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


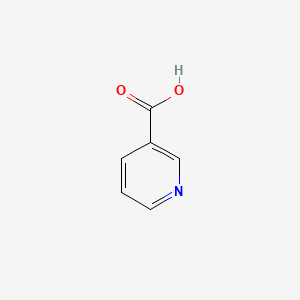

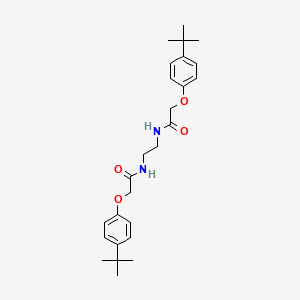
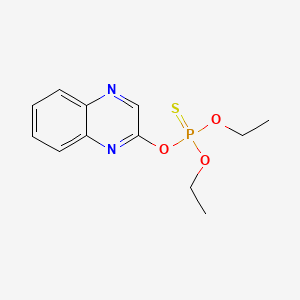


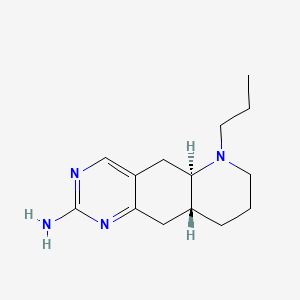


-2,3-dihydroxypropyl]oxy}phenyl)methanone](/img/structure/B1678687.png)
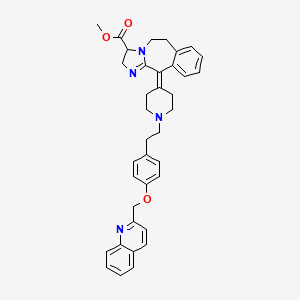

![3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B1678691.png)

